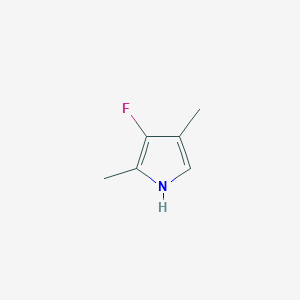
3-Fluoro-2,4-dimethyl-1H-pyrrole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Fluoro-2,4-dimethyl-1H-pyrrole is a heterocyclic organic compound with the molecular formula C6H8FN. This compound is characterized by a pyrrole ring substituted with fluorine and two methyl groups. Pyrroles are known for their aromaticity and are found in many biologically active molecules and pharmaceuticals .
Métodos De Preparación
The synthesis of 3-Fluoro-2,4-dimethyl-1H-pyrrole can be achieved through several synthetic routes. One common method involves the direct fluorination of pyrrole derivatives. For instance, N-methylpyrrole can be treated with elemental fluorine under controlled conditions to yield fluoropyrroles . Another approach involves the use of xenon difluoride for the fluorination of pyrroles without NH-protection, resulting in substituted 2-fluoropyrroles . Industrial production methods often employ these synthetic routes, optimizing reaction conditions to achieve higher yields and purity.
Análisis De Reacciones Químicas
3-Fluoro-2,4-dimethyl-1H-pyrrole undergoes various chemical reactions, including:
Electrophilic Substitution: Due to the electron-rich nature of the pyrrole ring, it readily undergoes electrophilic substitution reactions. Common reagents include halogens and nitro compounds.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different products. For example, oxidation can yield pyrrole-2,3-diones.
Nucleophilic Substitution: The fluorine atom in the compound can be replaced by other nucleophiles under suitable conditions.
Aplicaciones Científicas De Investigación
3-Fluoro-2,4-dimethyl-1H-pyrrole has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme inhibitors and receptor antagonists.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 3-Fluoro-2,4-dimethyl-1H-pyrrole involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s ability to form strong hydrogen bonds and interact with enzymes and receptors. This interaction can inhibit or activate specific pathways, leading to the desired biological effect .
Comparación Con Compuestos Similares
3-Fluoro-2,4-dimethyl-1H-pyrrole can be compared with other fluorinated pyrroles, such as:
2-Fluoropyrrole: Similar in structure but with the fluorine atom at a different position, leading to different reactivity and applications.
3,4-Dimethyl-1H-pyrrole: Lacks the fluorine atom, resulting in different chemical properties and biological activities.
5-Fluoro-2,4-dimethyl-1H-pyrrole: Another fluorinated derivative with distinct properties and uses.
Propiedades
Número CAS |
184646-93-3 |
|---|---|
Fórmula molecular |
C6H8FN |
Peso molecular |
113.13 g/mol |
Nombre IUPAC |
3-fluoro-2,4-dimethyl-1H-pyrrole |
InChI |
InChI=1S/C6H8FN/c1-4-3-8-5(2)6(4)7/h3,8H,1-2H3 |
Clave InChI |
ATBDQLADJSGXTM-UHFFFAOYSA-N |
SMILES canónico |
CC1=CNC(=C1F)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1h-Pyrrolo[2,3-b]pyridine, 6-methyl-4-nitro-1-(phenylsulfonyl)-](/img/structure/B14254788.png)


![4-Chloro-N-(4-chlorophenyl)-6-[(prop-2-en-1-yl)oxy]-1,3,5-triazin-2-amine](/img/structure/B14254797.png)
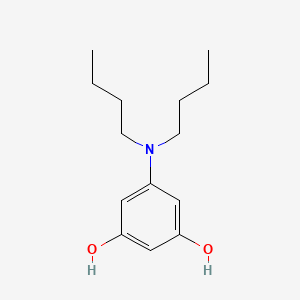
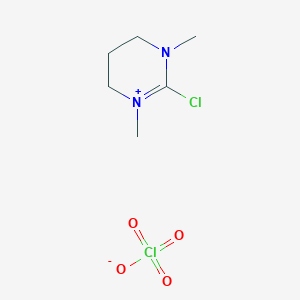
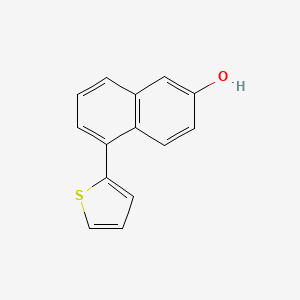
![4-[(Pentylsulfanyl)methyl]-1,3-dioxolane](/img/structure/B14254833.png)
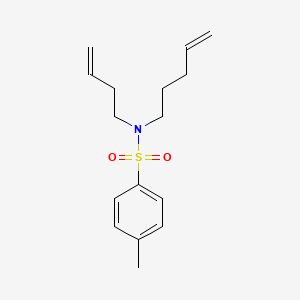
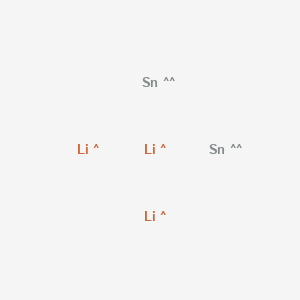

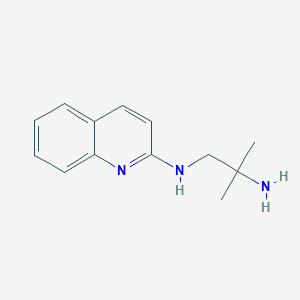
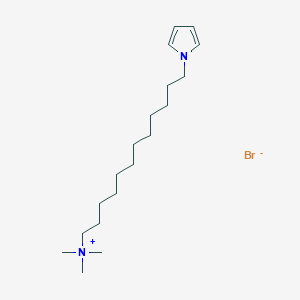
![2,4(1H,3H)-Pyrimidinedione, 1-[(2,6-difluorophenyl)methyl]-3-phenyl-](/img/structure/B14254863.png)
